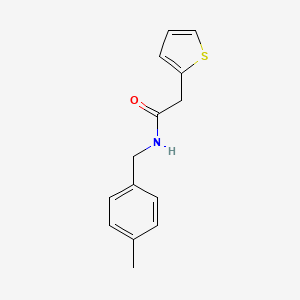

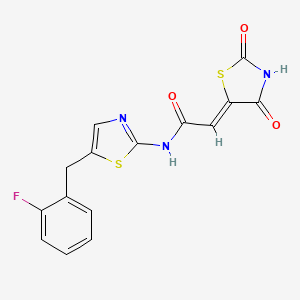

![molecular formula C17H21NO4 B2652361 Methyl 4-(phenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylate CAS No. 1252672-35-7](/img/structure/B2652361.png)

Methyl 4-(phenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 4-(phenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylate” is a chemical compound with the molecular formula C17H21NO4 . It is used in laboratory chemicals and the manufacture of chemical compounds.

Molecular Structure Analysis

The molecular structure of “Methyl 4-(phenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylate” is characterized by a bicyclo[2.2.1]heptane scaffold . This scaffold is a privileged molecular structure embedded in numerous compounds with various functions .

Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 4-(phenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylate” are not available, it’s important to note that bicyclo[2.2.1]heptane compounds can undergo various chemical reactions. For instance, an organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates .

科学的研究の応用

Organocatalysis and Asymmetric Synthesis

The compound’s bicyclo[2.2.1]heptane scaffold serves as a privileged molecular structure embedded in numerous bioactive natural products and drug candidates . Researchers have harnessed this scaffold for enantioselective approaches, such as the synthesis of chiral auxiliaries and ligands for transition-metal catalysis. The development of enantioselective methods involving this core is critical for drug discovery and diversity-oriented syntheses.

Functionalized Bridgehead Carbon Synthesis

From a molecular architecture perspective, compounds containing the [2.2.1] bicyclic core can be classified based on the presence of a bridgehead carbon. While camphor, sordarins, and bornanesultam belong to one group, we focus on functionalized bicyclo[2.2.1]heptanes with a bridgehead carbon. An enantioselective approach via a formal [4 + 2] cycloaddition reaction has been explored, utilizing a chiral tertiary amine as the catalyst .

Drug Discovery and Bioactivity

The compound’s structural motif appears in bioactive natural products like α-santalol, β-santalol, and sordarins. Additionally, drug candidates such as LMV-6015 and AMG 221 feature the bicyclo[2.2.1]heptane scaffold. Understanding its role in drug design and biological activity is crucial for targeted drug development .

Chemical Transformations via Carboxylate Group

The carboxylate group within this compound offers versatility for various transformations. Researchers have exploited this functional group to access diverse derivatives. Mechanistically, the hydrogen bond catalysis plays a key role in achieving the desired [4 + 2] cycloaddition reaction .

Synthetic Accessibility and Modular Approaches

Efforts to synthesize new bicyclo[2.2.1]heptane derivatives continue. Researchers aim to develop efficient and modular strategies for accessing this scaffold, especially considering its underexplored nature from a synthetic accessibility standpoint .

Historical Significance: 1,4-Cineole

Interestingly, 1,4-cineole (or cineole), a compound related to this bicyclo[2.2.1]heptane framework, has historical significance. It forms via acid-promoted dehydration of 1,8-terpin and is present in many plants and perfumes .

特性

IUPAC Name |

methyl 4-(phenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-21-14(19)16-7-9-17(12-16,10-8-16)18-15(20)22-11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSIYAOXAXAQUPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CCC(C1)(CC2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(phenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2652279.png)

![1-[4-[3-(2-Chlorophenoxy)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2652281.png)

![N-((2,3-dihydrobenzofuran-5-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B2652284.png)

![1-allyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2652285.png)

![N-(4-fluorobenzyl)-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2652290.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,2-dimethylpyrimidin-4-amine](/img/structure/B2652295.png)

![N'-(1-Phenylethyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2652299.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2652300.png)